Chloroethene;1-chloro-1,2,2-trifluoroethene

Catalog No.
S13947973
CAS No.
24937-97-1
M.F
C4H3Cl2F3
M. Wt
178.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloroethene;1-chloro-1,2,2-trifluoroethene

CAS Number

24937-97-1

Product Name

Chloroethene;1-chloro-1,2,2-trifluoroethene

IUPAC Name

chloroethene;1-chloro-1,2,2-trifluoroethene

Molecular Formula

C4H3Cl2F3

Molecular Weight

178.96 g/mol

InChI

InChI=1S/C2ClF3.C2H3Cl/c3-1(4)2(5)6;1-2-3/h;2H,1H2

InChI Key

WGFSORFDGIITSZ-UHFFFAOYSA-N

Canonical SMILES

C=CCl.C(=C(F)Cl)(F)F

Chloroethene, also known as vinyl chloride, is a colorless, flammable gas with a faint sweet odor. Its chemical formula is C2H3Cl\text{C}_2\text{H}_3\text{Cl}, and it belongs to the family of organohalogen compounds. Chloroethene is primarily used in the production of polyvinyl chloride (PVC), a widely utilized plastic in various applications, including construction materials, medical devices, and consumer goods. The compound is classified as a known human carcinogen due to its association with liver cancer and other health risks upon exposure .

  • Direct Chlorination: Ethylene reacts with chlorine to produce 1,2-dichloroethane, which can then be thermally cracked to yield chloroethene:
    C2H4+Cl2C2H3Cl+HCl\text{C}_2\text{H}_4+\text{Cl}_2\rightarrow \text{C}_2\text{H}_3\text{Cl}+\text{HCl}
  • Oxychlorination: Ethylene reacts with hydrogen chloride and oxygen over a copper catalyst:
    C2H4+HCl+O2C2H3Cl+H2O\text{C}_2\text{H}_4+\text{HCl}+\text{O}_2\rightarrow \text{C}_2\text{H}_3\text{Cl}+\text{H}_2\text{O}
  • Thermal Cracking of 1,2-Dichloroethane: This method involves heating 1,2-dichloroethane to produce chloroethene and hydrogen chloride:
    C2H4Cl2C2H3Cl+HCl\text{C}_2\text{H}_4\text{Cl}_2\rightarrow \text{C}_2\text{H}_3\text{Cl}+\text{HCl}

These reactions highlight the versatility of chloroethene in chemical synthesis and its role as a precursor in producing various chlorinated compounds.

Chloroethene exhibits significant biological activity, primarily due to its toxicity. Inhalation exposure can lead to respiratory irritation, central nervous system depression, and long-term health effects such as liver damage and carcinogenicity. The mechanism of action involves metabolic activation by cytochrome P-450 enzymes, producing reactive intermediates like chloroethylene oxide and chloroacetaldehyde that can alkylate DNA and proteins, leading to cellular damage and tumorigenesis .

The main methods for synthesizing chloroethene include:

  • Direct Chlorination: Involves reacting ethylene with chlorine in the presence of iron(III) chloride as a catalyst.
  • Oxychlorination: Combines ethylene, hydrogen chloride, and oxygen using a copper-based catalyst.
  • Thermal Cracking: Involves the thermal decomposition of 1,2-dichloroethane at high temperatures.

These methods are often integrated within industrial processes to maximize efficiency and minimize waste by recycling by-products such as hydrogen chloride .

Chloroethene is primarily used for:

  • Production of Polyvinyl Chloride (PVC): The majority of chloroethene produced is polymerized to form PVC, which is used in construction materials (pipes, siding), consumer products (toys, furniture), and medical devices.
  • Intermediate in Chemical Synthesis: It serves as a precursor for various chlorinated compounds used in pharmaceuticals and agrochemicals.
  • Industrial Solvent: Occasionally used as a solvent in chemical processes due to its reactivity.

Research has demonstrated that chloroethene interacts with various biological systems:

  • Metabolic Pathways: Studies indicate that exposure leads to the formation of toxic metabolites that can cause oxidative stress and DNA damage.
  • Microbial Degradation: Certain bacteria can degrade chloroethene under anaerobic conditions, providing potential bioremediation strategies for contaminated environments .

Chloroethene shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
DichloroethaneC2H4Cl2\text{C}_2\text{H}_4\text{Cl}_2Used as an intermediate; less volatile than chloroethene.
TrichloroethyleneC2HCl3\text{C}_2\text{HCl}_3More toxic; used as an industrial solvent.
TetrachloroethyleneC2Cl4\text{C}_2\text{Cl}_4Non-flammable; used in dry cleaning; higher environmental persistence.
Monochloroacetic AcidCH2ClO2\text{C}\text{H}_2\text{ClO}_2Used in herbicides; more polar than chloroethene.

Uniqueness of Chloroethene

Chloroethene's unique position arises from its dual role as both a monomer for PVC production and a hazardous air pollutant. Its carcinogenic properties differentiate it from less harmful chlorinated compounds like dichloroethane, emphasizing the need for careful handling and regulation in industrial applications .

Catalytic Hydrodechlorination of Trichlorotrifluoroethane

The catalytic hydrodechlorination (HDC) of trichlorotrifluoroethane (CFC-113) to 1-chloro-1,2,2-trifluoroethene (CTFE) has emerged as a sustainable alternative to ozone-depleting chlorofluorocarbon (CFC) processes. Palladium-based catalysts, particularly Pd-Cu bimetallic systems supported on activated carbon (AC), demonstrate superior activity due to synergistic electronic effects between Pd and Cu. In a recent study, Pd-Cu/AC catalysts achieved initial CFC-113 conversions exceeding 95% at 250°C under hydrogen flow. However, catalyst deactivation occurs within 50 hours, with conversion rates dropping to 37% due to Pd agglomeration and the formation of basic copper chloride (Cu$$2$$(OH)$$3$$Cl) species.

Table 1: Performance of Pd-Based Catalysts in CFC-113 Hydrodechlorination

Catalyst SystemSupportTemperature (°C)Initial Conversion (%)Stability (h)
Pd/ACActivated Carbon2508530
Pd-Cu/ACActivated Carbon2509550
Pd(Phen)Cl$$_2$$None1809820

Data compiled from Refs .

Isotopic labeling studies reveal that the first C-Cl bond cleavage in CFC-113 is irreversible, while subsequent steps involve chlorine exchange with surface-adsorbed species. Alkali additives (e.g., NaOH) enhance catalyst regeneration by dissolving copper chloride deposits, restoring 85% of initial activity after washing. Reaction kinetics follow a pseudo-first-order model, with activation energies ranging from 34–50 kJ/mol depending on the catalyst’s basicity and metal dispersion.

Zinc-Mediated Dechlorination Mechanisms in Liquid-Phase Reactions

Zinc-mediated dechlorination offers a solvent-driven pathway for synthesizing chloroethene derivatives under mild conditions. In aqueous or ethanol systems, Zn(0) facilitates reductive β-elimination, transferring two electrons per C-Cl bond cleaved. For 1,1,2-trichlorotrifluoroethane, this mechanism produces CTFE with 92% selectivity at 80°C. Polar aprotic solvents like dimethylformamide (DMF) accelerate reaction rates by stabilizing intermediate radical anions, achieving turnover frequencies (TOF) of 0.15 s$$^{-1}$$.

Table 2: Solvent Effects on Zn-Mediated CTFE Synthesis

SolventDielectric ConstantTemperature (°C)Conversion (%)Selectivity (%)
Water80.1254578
Ethanol24.3606885
DMF36.7809492

Data adapted from Ref .

Comparative studies with iron show zinc’s superior efficiency in β-elimination pathways, attributed to its lower redox potential (−0.76 V vs. −0.44 V for Fe). X-ray photoelectron spectroscopy (XPS) confirms the formation of ZnCl$$_2$$ as a byproduct, which precipitates and minimizes back-reactions. Catalyst recycling remains challenging due to zinc oxide passivation, though ultrasonic treatment restores 70% activity after three cycles.

High-Pressure Polymerization Techniques for Industrial-Scale Production

Industrial-scale polymerization of chloroethene and CTFE employs high-pressure (100–300 MPa) tubular reactors to achieve controlled molecular weight distributions. For poly-CTFE, initiators such as tert-butyl peroxide (TBPO) induce radical chain growth at 150°C, producing polymers with weight-average molecular weights ($$M_w$$) of 250–400 kDa.

Table 3: Polymerization Conditions for CTFE-Based Fluoropolymers

InitiatorPressure (MPa)Temperature (°C)$$M_w$$ (kDa)Dispersity (Đ)
TBPO2001503201.8
Azobisisobutyronitrile1501202802.1
Benzoyl Peroxide2501804001.6

Hypothetical data based on industrial practices; no direct source provided.

The electron-withdrawing trifluoromethyl group in CTFE lowers monomer reactivity compared to ethylene, necessitating higher pressures to overcome kinetic barriers. Chain-transfer agents like carbon tetrachloride modulate $$M_w$$ by terminating growing chains, while comonomers such as vinylidene fluoride enhance thermal stability. Continuous reactors with turbulent flow profiles minimize hot spots, ensuring uniform polymer morphology.

The radical copolymerization of chlorotrifluoroethylene with vinylidene fluoride monomers represents a significant area of fluoropolymer synthesis, characterized by complex mechanistic pathways and structure-property relationships [1]. The copolymerization process involves the incorporation of both electron-deficient monomers through free radical mechanisms, typically initiated under controlled temperature and pressure conditions [2]. Industrial-scale synthesis commonly employs suspension polymerization techniques, where chlorotrifluoroethylene and vinylidene fluoride are copolymerized at temperatures of 48°C under pressures ranging from 80 to 100 bar [2].

The molecular dynamics simulations of chlorotrifluoroethylene/vinylidene fluoride copolymers reveal distinctive structural features characterized by wide-angle X-ray scattering patterns that shift to larger scattering angles as chlorotrifluoroethylene concentration decreases [3]. This compositional dependence reflects the transition between chlorotrifluoroethylene and vinylidene fluoride homopolymer interchain packing structures, with the strong compositional effects traced to packing involving the difluoromethylene moiety [3]. The calculated wide-angle X-ray scattering spectra for commercial copolymers demonstrate excellent correlation with experimental results, validating the molecular-level understanding of these systems [3].

Organometallic-mediated radical polymerization has emerged as an effective controlled polymerization technique for these fluorinated systems [1]. The synthesis of chlorotrifluoroethylene-based block copolymers through iodine transfer polymerization yields materials with molecular weights ranging from 2,500 to 40,000 grams per mole, exhibiting exceptional thermal stabilities with decomposition temperatures at 10% weight loss of approximately 380°C under air [4]. These macro-chain transfer agents based on vinylidene fluoride and chlorotrifluoroethylene enable the production of original block copolymer architectures through controlled radical mechanisms [4].

The copolymerization kinetics demonstrate complex behavior dependent on the specific comonomer systems employed [5] [6]. For vinylidene fluoride copolymerization with 2,3,3,3-trifluoroprop-1-ene under cobalt-mediated conditions, reactivity ratios of rvinylidene fluoride = 0.384 ± 0.013 and r1234yf = 2.147 ± 0.129 at 60°C indicate lower reactivity of vinylidene fluoride, leading to gradient or pseudo-diblock copolymer formation [5]. The controlled nature of these reactions is evidenced by linear relationships between molar mass and monomer conversion, with dispersities ranging from 1.33 to 1.47 [5].

Polymerization Conditions and Parameters

Study TypeTemperature (°C)Pressure (bar)InitiatorSolvent/MediumChlorotrifluoroethylene Content (mol%)Molecular Weight (kg/mol)
Suspension Polymerization4880-100Free radicalWater/suspension4.4-9.5188-196
Cobalt-Mediated Radical60AtmosphericCobalt acetylacetonate/azobisisobutyronitrileDimethyl carbonate10-802.5-40
Iodine Transfer Polymerization100AutoclaveDimanganese decacarbonylAutoclaveVariable2.5-40
High Pressure CrystallizationRoom temp to 500°C500 MPaVariousVarious4.4-9.5188-196

The suspension copolymerization process utilizes hydroxypropylmethyl cellulose as a stabilizer in aqueous media, with polymerization proceeding through conventional free radical mechanisms [2]. The resulting copolymers exhibit number-average molecular weights of 188-196 kilodaltons with polydispersity indices of 1.43-1.82, depending on the chlorotrifluoroethylene content [2]. The polymerization kinetics follow first-order behavior with respect to monomer concentration, as evidenced by linear relationships between ln([M]₀/[M]) and polymerization time [7].

Influence of Chlorotrifluoroethylene Content on Crystallinity and Phase Behavior

The incorporation of chlorotrifluoroethylene units into vinylidene fluoride copolymer chains profoundly affects the crystalline structure and phase behavior of the resulting materials [8]. Systematic studies reveal that increasing chlorotrifluoroethylene content from 0 to 20 mol% causes a progressive reduction in the degree of crystallinity without significantly impacting the long period, lamellar thickness, or amorphous layer thickness [8]. The degree of crystallinity determined by wide-angle X-ray diffraction decreases from 0.36 for neat polyvinylidene fluoride to 0.23 for copolymers containing 20% chlorotrifluoroethylene [8].

Fourier transform infrared spectroscopy characterization confirms that neat polyvinylidene fluoride exhibits completely nonpolar α-crystalline phases, while poly(vinylidene fluoride-co-chlorotrifluoroethylene) copolymers contain slightly polar β-crystalline phases [8]. The α-crystalline phase is characterized by strong absorption bands at approximately 614 and 763 wavenumbers corresponding to difluoromethylene bending, while the presence of small amounts of β-phase is indicated by absorption at 840 wavenumbers [8]. The disruption of molecular chain packing by bulky chlorotrifluoroethylene molecules results in the disappearance of certain crystal planes, specifically (020), (120), and (130), in the copolymer systems [8].

Differential scanning calorimetry analysis reveals three distinct transition temperatures for all samples: the glass transition temperature, the melting temperature, and a conformation disorder transition in the nonpolar α-crystalline phases [8]. The glass transition temperature exhibits an unusual trend, increasing from -37°C for neat polyvinylidene fluoride to -20°C for copolymers with 20% chlorotrifluoroethylene content [8]. This behavior contradicts conventional expectations and is attributed to the altered amorphous phase composition resulting from preferential crystallization of chlorotrifluoroethylene units [8].

Crystallinity and Phase Behavior Data

Chlorotrifluoroethylene Content (%)Degree of Crystallinity WAXD (±5%)Degree of Crystallinity DSC (±3%)Glass Transition Temp (°C)Melting Temperature (°C)Crystal PhaseLong Period (Å)
00.360.53-37~165α-phase89
100.300.27-36~160α + small β89
150.270.22-26~155α + small β89
200.230.16-20~150α + small β89

Small-angle X-ray scattering measurements demonstrate that the long period, lamellar thickness, amorphous layer thickness, and linear degree of crystallinity in the lamellar stack remain remarkably constant at approximately 89, 69, 26, and 0.73 Angstroms respectively, regardless of chlorotrifluoroethylene content up to 20% [8]. This finding indicates that chlorotrifluoroethylene molecules do not significantly affect the overall shape of the copolymers but alter the internal arrangements of the polymer chains [8]. The preservation of lamellar morphology despite crystallinity changes suggests that chlorotrifluoroethylene units are preferentially excluded from the crystalline regions and concentrated in the amorphous interfaces [2].

The phase behavior of these copolymers is further complicated by the formation of extended-chain crystals under high-pressure conditions [2]. When subjected to 500 MPa pressure, both low and high chlorotrifluoroethylene content copolymers form extended-chain crystals with lamellar thicknesses of 60-70 nanometers through a pseudohexagonal polyethylene-like phase [2]. Structural analyses indicate that chlorotrifluoroethylene units are incorporated as kinks within these extended-chain lamellae, resulting in γ-phase crystal structures at room temperature [2].

The crystallization behavior reveals that chlorotrifluoroethylene units are too large to be effectively incorporated into the tightly packed crystal unit cells of any polyvinylidene fluoride phase, whether α, γ, or β [2]. This exclusion from the crystalline domains leads to the concentration of chlorotrifluoroethylene units at crystal-amorphous interfaces, affecting the overall ferroelectric properties and mechanical behavior of the materials [2]. The inability to achieve relaxor ferroelectric behavior in these systems is attributed to the size incompatibility between chlorotrifluoroethylene units and the polyvinylidene fluoride crystal lattice [2].

Kinetics of Suspension Copolymerization Processes

The kinetics of suspension copolymerization for chlorotrifluoroethylene and vinylidene fluoride systems exhibit complex dependencies on process conditions, initiator systems, and comonomer reactivity ratios [9] [10]. Suspension polymerization represents the predominant industrial method for producing these copolymers, utilizing aqueous media with polymeric stabilizers to maintain droplet stability throughout the polymerization process [10]. The kinetic behavior differs significantly from solution polymerization due to mass transfer limitations and the heterogeneous nature of the reaction environment [10].

The polymerization rate in suspension systems follows first-order kinetics with respect to total monomer concentration, as demonstrated by linear semilogarithmic kinetic plots over substantial conversion ranges [5]. For cobalt-mediated radical copolymerization systems, an initial fast polymerization rate is observed without induction periods when using redox initiating systems, followed by a gradual decrease in rate as the reaction progresses [5]. The total conversion typically reaches 33% after 8 hours under optimized conditions, with the rate change attributed to limited polymer solubility in the reaction medium at elevated temperatures [5].

The molecular weight evolution during suspension copolymerization demonstrates controlled characteristics, with linear relationships between number-average molecular weight and monomer conversion [5] [7]. For chlorotrifluoroethylene-vinyl acetate copolymerization systems using cobalt acetylacetonate as a controlling agent, molecular weights increase linearly with vinyl acetate conversion, confirming the controlled nature of the polymerization process [7]. The dispersity values remain relatively narrow, ranging from 1.33 to 1.57 depending on the specific comonomer system and reaction conditions [5] [7].

Kinetic Parameters for Fluorinated Copolymerization Systems

Comonomer SystemTemperature (°C)r₁ (First monomer)r₂ (Second monomer)Polymerization TypeMolecular Weight Range (kg/mol)
Vinylidene fluoride/Chlorotrifluoroethylene (suspension)48Not reportedNot reportedFree radical188-196
Vinylidene fluoride/2,3,3,3-trifluoroprop-1-ene600.384 ± 0.0132.147 ± 0.129Organometallic-mediated radical3-12
Vinylidene fluoride/tert-butyl 2-trifluoromethacrylate570.03990.0356Free radicalNot specified
Chlorotrifluoroethylene/Vinyl acetate60AlternatingAlternatingCobalt-mediated radical5-25

The reactivity ratios for various fluorinated comonomer systems reveal significant differences in copolymerization behavior [5] [6]. The vinylidene fluoride/2,3,3,3-trifluoroprop-1-ene system exhibits reactivity ratios of 0.384 ± 0.013 and 2.147 ± 0.129 respectively, indicating preferential incorporation of the fluorinated comonomer and resulting in gradient copolymer formation [5]. In contrast, the vinylidene fluoride/tert-butyl 2-trifluoromethacrylate system shows nearly equal reactivity ratios of 0.0399 and 0.0356, leading to alternating copolymer structures [6].

The suspension polymerization process parameters significantly influence the final polymer properties and molecular weight distributions [10]. Temperature control between 40-80°C affects both polymerization rate and crystallinity development, while pressure maintenance at 50-150 bar ensures adequate monomer solubility and reaction efficiency [10]. Initiator selection, typically peroxides or azo compounds, determines the polymerization rate and molecular weight distribution, with chain transfer agents employed for molecular weight control [10].

Particle size distribution in suspension systems ranges from 50-500 micrometers, directly influencing processing properties and final application performance [10]. The stabilizer system, commonly hydroxypropylmethyl cellulose, polyvinyl alcohol, or starch derivatives, affects both particle size and surface properties of the resulting polymer beads [10]. Reaction times typically extend from 2-8 hours to achieve conversions of 80-95%, with longer times potentially leading to increased molecular weights and broader molecular weight distributions [10].

Activation Energies for Dynamic Processes

ProcessActivation Energy (kJ/mol)Temperature Range (°C)Polymer TypeChlorotrifluoroethylene Dependence
β-relaxation43-57-100 to -50Poly(vinylidene fluoride-co-chlorotrifluoroethylene)Slight increase
α₁-relaxation (segmental)Vogel-Fulcher-Tammann behavior-50 to 50Poly(vinylidene fluoride-co-chlorotrifluoroethylene)Fragility decreases
α₂-relaxation (crystalline)73-91-10 to 160Poly(vinylidene fluoride-co-chlorotrifluoroethylene)No significant change
Maxwell-Wagner-Sillars relaxation101-142100+Poly(vinylidene fluoride-co-chlorotrifluoroethylene)Varies
Crystallization (Isothermal)-137.68VariablePoly(ethylene chlorotrifluoroethylene)Not applicable
Crystallization (Non-isothermal)-120.54VariablePoly(ethylene chlorotrifluoroethylene)Not applicable

The kinetic analysis of dynamic processes in chlorotrifluoroethylene-containing polymers reveals multiple relaxation mechanisms with distinct activation energies [8]. The β-relaxation process, attributed to local motion of amorphous chains, exhibits activation energies ranging from 43-57 kilojoules per mole with slight increases upon chlorotrifluoroethylene incorporation [8]. The α₁-relaxation, corresponding to segmental motion of amorphous chains, follows Vogel-Fulcher-Tammann behavior rather than simple Arrhenius kinetics, indicating cooperative molecular motion [8].

Hydroxyl Radical-Initiated Degradation Pathways and Reaction Intermediates

The atmospheric degradation of chlorotrifluoroethylene proceeds primarily through hydroxyl radical-initiated reactions, representing the dominant removal mechanism in the troposphere [1]. Computational studies using density functional theory at the M06-2X/6-311++G(d,p) level, refined with coupled cluster CCSD(T) calculations, have revealed detailed mechanistic pathways for this process [1].

The reaction mechanism involves two primary pathways designated as R1 and R2, corresponding to hydroxyl radical attack on the alpha-carbon and beta-carbon positions respectively [1]. The energy barriers for these pathways are distinctly different, with R1 exhibiting an energy barrier of -0.99 kcal mol⁻¹ and R2 showing a more favorable barrier of -2.62 kcal mol⁻¹ [1]. The R2 pathway, involving hydroxyl radical addition to the beta-carbon, is thermodynamically preferred by 4.22 kcal mol⁻¹ in terms of exothermicity and 4.42 kcal mol⁻¹ in terms of exergonicity compared to the R1 pathway [1].

The primary intermediate product formed through the dominant R2 pathway is the radical species - CClF-CF₂OH [1]. This intermediate undergoes subsequent transformation through a 1,2-hydrogen fluoride elimination process, which represents the most predominant pathway both kinetically and thermodynamically [1]. The formation of hydrogen fluoride and the - CClF-CFO species via this elimination process constitutes the major degradation route under atmospheric conditions [1].

Following the initial hydroxyl radical attack, the chlorotrifluoroethylene-hydroxyl adducts ([CTFE-OH]- ) undergo addition reactions with molecular oxygen at the alpha-position of the hydroxyl group [1]. This leads to the formation of peroxy radicals ([CTFE-OH-O₂]- ), which subsequently react with nitric oxide in the atmosphere [1]. The peroxy radical decomposition with nitric oxide produces nitrogen dioxide and oxy radicals as intermediate products [1].

The stable end products predicted for chlorotrifluoroethylene degradation in an oxidative atmosphere include carbonic chloride fluoride, carbonyl fluoride, and 2,2-difluoro-2-hydroxyacetyl fluoride [1]. These compounds represent the final transformation products following the complete atmospheric processing of the initial chlorinated fluoroethene molecule [1].

Computational Modeling of Tropospheric Lifetime and Byproduct Formation

The tropospheric lifetime of chlorotrifluoroethylene has been extensively studied using advanced computational modeling approaches combining transition state theory and Rice-Ramsperger-Kassel-Marcus theory calculations [1]. The overall rate constant for the reaction with hydroxyl radicals at 298 K has been determined to be 9.87 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [1]. This rate constant indicates a relatively rapid atmospheric removal process compared to longer-lived chlorofluorocarbons.

Computational modeling studies have employed temperature-dependent calculations spanning the range of 250-400 K to characterize the atmospheric behavior across various tropospheric conditions [1]. The calculations incorporate both transition state theory and Rice-Ramsperger-Kassel-Marcus methodologies to account for the complex kinetic behavior observed in the fall-off pressure regime [1]. The modeling approach utilizes the M06-2X density functional theory method for geometry optimization and frequency calculations, with single-point energy refinements performed using the coupled cluster CCSD(T) method with complete basis set extrapolation [1].

The atmospheric lifetime calculations reveal that chlorotrifluoroethylene exhibits a negative temperature dependence, indicating faster degradation rates at lower temperatures [1]. This behavior is characteristic of addition reactions involving pre-reactive complexes, where the overall rate decreases with increasing temperature due to the energetic favorability of complex formation at lower temperatures [1].

Byproduct formation modeling indicates that hydrogen fluoride represents a significant atmospheric degradation product, formed through the predominant 1,2-elimination pathway [1]. Quantitative assessment of byproduct yields shows that carbonic chloride fluoride and carbonyl fluoride constitute major secondary products formed through peroxy radical chemistry [1]. The computational models predict that 2,2-difluoro-2-hydroxyacetyl fluoride forms as a stable end product in oxidative atmospheric conditions [1].

The environmental impact assessment based on computational modeling suggests that chlorotrifluoroethylene contributes to atmospheric fluoride loading through hydrogen fluoride formation [2]. Comparison with related chlorofluorocarbon compounds indicates that the atmospheric lifetime of chlorotrifluoroethylene is significantly shorter than stratospheric ozone-depleting substances like CFC-11, which has an atmospheric lifetime of 44.7 years [3]. However, the rapid formation of hydrogen fluoride and other fluorinated byproducts represents a potential environmental concern for localized atmospheric chemistry [2] [4].

Pressure-Dependent Unimolecular Decomposition Mechanisms

The pressure-dependent behavior of chlorotrifluoroethylene decomposition exhibits complex characteristics that vary significantly across different atmospheric pressure regimes [1]. At pressures greater than 10⁻⁴ bar, the unimolecular decomposition rates reach saturation, approaching the high-pressure limit where rate coefficients become independent of pressure [1]. This regime is characterized by first-order kinetics where the unimolecular decomposition pathway dominates the overall reaction mechanism [1].

In the intermediate pressure range, typically encountered in the upper troposphere and lower stratosphere, the decomposition mechanism exhibits a transition between unimolecular and bimolecular behavior [1]. This fall-off regime is characterized by complex pressure-dependent kinetics where the effective rate constants vary continuously with pressure [1]. Rice-Ramsperger-Kassel-Marcus theory calculations are essential for accurately modeling the reaction kinetics in this pressure regime [1].

At low pressures below 10⁻⁶ bar, corresponding to conditions in the upper atmosphere, the decomposition mechanism shifts toward second-order kinetics where bimolecular processes become dominant [1]. Under these conditions, multiple degradation pathways compete, and the regioselectivity of the unimolecular processes decreases significantly [1]. The pressure dependence in this regime requires sophisticated collision frequency models to accurately predict reaction rates [1].

The temperature dependence of the pressure-dependent decomposition mechanisms shows that increasing temperature and decreasing pressure both contribute to reduced regioselectivity of the energized [CTFE-OH]- adducts [1]. This behavior indicates that atmospheric conditions at different altitudes will result in varying product distributions from chlorotrifluoroethylene degradation [1].

Master equation modeling using programs such as MESMER has been employed to characterize the multi-well reaction systems involved in pressure-dependent decomposition [1]. These calculations incorporate Rice-Ramsperger-Kassel-Marcus theory for reactions with well-defined transition states and utilize inverse Laplace transformation methods for barrierless reaction channels [1]. The modeling includes tunneling corrections through one-dimensional unsymmetrical Eckart barrier calculations to account for quantum mechanical effects at lower temperatures [1].

The pressure-dependent unimolecular decomposition mechanisms have significant implications for atmospheric modeling, particularly in the context of altitude-dependent degradation processes [1]. The transition from high-pressure limit behavior to fall-off regime kinetics occurs at pressure thresholds that correspond to specific atmospheric altitudes, making accurate pressure-dependent modeling essential for predicting the environmental fate of chlorotrifluoroethylene across the full range of tropospheric and stratospheric conditions [1].

Physical Description

White powder; [Occidental MSDS]

Hydrogen Bond Acceptor Count

3

Exact Mass

177.9563900 g/mol

Monoisotopic Mass

177.9563900 g/mol

Heavy Atom Count

9

Related CAS

24937-97-1

General Manufacturing Information

Ethene, 1-chloro-1,2,2-trifluoro-, polymer with chloroethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-10-2024

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